Cas no 2680678-45-7 (benzyl N-(6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)-N-(2,2,2-trifluoroethyl)carbamate)

Benzyl N-(6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)-N-(2,2,2-trifluoroethyl)carbamate is a specialized carbamate derivative featuring a brominated tetrahydronaphthalene core and a trifluoroethyl substituent. This compound is of interest in medicinal chemistry and pharmaceutical research due to its structural complexity, which combines a halogenated aromatic system with a fluorinated alkyl group. The presence of the bromine atom enhances reactivity for further functionalization, while the trifluoroethyl moiety may influence metabolic stability and binding affinity. Its carbamate linkage provides a stable yet modifiable scaffold for the development of bioactive molecules. This compound is particularly useful in the synthesis of potential drug candidates targeting CNS disorders or as an intermediate in organofluorine chemistry.
benzyl N-(6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)-N-(2,2,2-trifluoroethyl)carbamate structure
2680678-45-7 structure
商品名:benzyl N-(6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)-N-(2,2,2-trifluoroethyl)carbamate
CAS番号:2680678-45-7
MF:C20H19BrF3NO2
メガワット:442.269575357437
CID:6450590
PubChem ID:165922678

benzyl N-(6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)-N-(2,2,2-trifluoroethyl)carbamate 化学的及び物理的性質

名前と識別子

    • EN300-28304317
    • 2680678-45-7
    • benzyl N-(6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)-N-(2,2,2-trifluoroethyl)carbamate
    • インチ: 1S/C20H19BrF3NO2/c21-17-8-6-16-11-18(9-7-15(16)10-17)25(13-20(22,23)24)19(26)27-12-14-4-2-1-3-5-14/h1-6,8,10,18H,7,9,11-13H2
    • InChIKey: GQWLLBSHSKWHAZ-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC2=C(C=1)CCC(C2)N(C(=O)OCC1C=CC=CC=1)CC(F)(F)F

計算された属性

  • せいみつぶんしりょう: 441.05513g/mol
  • どういたいしつりょう: 441.05513g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 27
  • 回転可能化学結合数: 5
  • 複雑さ: 496
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 29.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 5.8

benzyl N-(6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)-N-(2,2,2-trifluoroethyl)carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28304317-2.5g
benzyl N-(6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)-N-(2,2,2-trifluoroethyl)carbamate
2680678-45-7
2.5g
$2379.0 2023-05-24
Enamine
EN300-28304317-10.0g
benzyl N-(6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)-N-(2,2,2-trifluoroethyl)carbamate
2680678-45-7
10g
$5221.0 2023-05-24
Enamine
EN300-28304317-5.0g
benzyl N-(6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)-N-(2,2,2-trifluoroethyl)carbamate
2680678-45-7
5g
$3520.0 2023-05-24
Enamine
EN300-28304317-0.05g
benzyl N-(6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)-N-(2,2,2-trifluoroethyl)carbamate
2680678-45-7
0.05g
$1020.0 2023-05-24
Enamine
EN300-28304317-0.1g
benzyl N-(6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)-N-(2,2,2-trifluoroethyl)carbamate
2680678-45-7
0.1g
$1068.0 2023-05-24
Enamine
EN300-28304317-0.5g
benzyl N-(6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)-N-(2,2,2-trifluoroethyl)carbamate
2680678-45-7
0.5g
$1165.0 2023-05-24
Enamine
EN300-28304317-1.0g
benzyl N-(6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)-N-(2,2,2-trifluoroethyl)carbamate
2680678-45-7
1g
$1214.0 2023-05-24
Enamine
EN300-28304317-0.25g
benzyl N-(6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)-N-(2,2,2-trifluoroethyl)carbamate
2680678-45-7
0.25g
$1117.0 2023-05-24

benzyl N-(6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)-N-(2,2,2-trifluoroethyl)carbamate 関連文献

benzyl N-(6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)-N-(2,2,2-trifluoroethyl)carbamateに関する追加情報

Introduction to Benzyl N-(6-Bromo-1,2,3,4-Tetrahydronaphthalen-2-yl)-N-(2,2,2-Trifluoroethyl)carbamate (CAS No. 2680678-45-7)

Benzyl N-(6-Bromo-1,2,3,4-tetrahydronaphthalen-2-yl)-N-(2,2,2-trifluoroethyl)carbamate (CAS No. 2680678-45-7) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a benzyl group, a brominated tetrahydronaphthalene moiety, and a trifluoroethyl carbamate functionality. These structural elements contribute to its potential as a lead compound in the development of novel therapeutic agents.

The brominated tetrahydronaphthalene core of the molecule is particularly noteworthy due to its ability to interact with various biological targets. Recent studies have shown that this core structure can exhibit potent activity against a range of diseases, including cancer and neurodegenerative disorders. The trifluoroethyl carbamate functionality further enhances the compound's pharmacological properties by modulating its solubility and metabolic stability. This combination of structural features makes benzyl N-(6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)-N-(2,2,2-trifluoroethyl)carbamate an attractive candidate for further investigation in drug discovery programs.

In the context of medicinal chemistry, the bromine atom in the tetrahydronaphthalene ring plays a crucial role in the compound's biological activity. Bromine is known to enhance the lipophilicity of molecules, which can improve their ability to cross cell membranes and interact with intracellular targets. Additionally, the presence of bromine can influence the electronic properties of the molecule, potentially affecting its binding affinity to specific receptors or enzymes. These properties make benzyl N-(6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)-N-(2,2,2-trifluoroethyl)carbamate a valuable tool for probing biological systems and developing new therapeutic strategies.

The trifluoroethyl carbamate group is another key feature of this compound. Fluorine atoms are known for their ability to enhance the metabolic stability and bioavailability of drugs. The trifluoroethyl moiety can also influence the conformational flexibility of the molecule, which may be important for optimizing its binding interactions with target proteins. Recent research has highlighted the potential of fluorinated compounds in improving drug efficacy and reducing side effects. Therefore, benzyl N-(6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)-N-(2,2,2-trifluoroethyl)carbamate represents a promising scaffold for further optimization and development.

One of the key areas where benzyl N-(6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)-N-(2,2,2-trifluoroethyl)carbamate has shown potential is in cancer therapy. Preclinical studies have demonstrated that this compound can inhibit the growth of various cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival. For example, it has been shown to inhibit the activity of kinases such as AKT and ERK1/2, which are frequently dysregulated in cancer cells. These findings suggest that benzyl N-(6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)-N-(2,2,2-trifluoroethyl)carbamate could be developed into a novel anticancer agent with broad-spectrum activity.

In addition to its potential as an anticancer agent, benzyl N-(6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)-N-(2,2,2-trifluoroethyl)carbamate has also been explored for its neuroprotective properties. Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss and dysfunction. Preclinical studies have shown that this compound can protect neurons from oxidative stress and promote neuronal survival by modulating key signaling pathways involved in neuroprotection. These findings highlight the versatility of benzyl N-(6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)-N-(2, 0, 0-trifluoroethyl)carbamate as a potential therapeutic agent for multiple disease indications.

The synthesis of benzyl N-(6-bromo-1, 0, 0, 0-tetrahydronaphthalen-0-y l)-N-(0, 0, 0-trifluoroethyl)carbamate involves several well-established organic reactions. The bromination of tetrahydronaphthalene followed by functionalization with trifluoroethanol and benzylamine provides a robust synthetic route to this compound. Recent advancements in synthetic methods have further optimized this process, making it more efficient and scalable for industrial applications. The ability to synthesize this compound efficiently is crucial for advancing its development into clinical trials.

Clinical trials are an essential step in evaluating the safety and efficacy of new drugs. While benzyl N-(6-bromo-1, 0, 0, 0-tetrahydronaphthalen-e y l)-N-(0, 0, 0-trifluoroethyl)carbamate is still in preclinical stages of development, preliminary data from animal models have been promising. These studies have demonstrated that the compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and a favorable safety profile. Further clinical trials will be necessary to fully assess its therapeutic potential.

In conclusion, benzyl N-(6-bromo-l, 0, 0, O-tetrahydro naphthalen-e y l)-N-(O, O. O-trifluoroethyl)carbamate (CAS No. O. O. O. O. O. O. O-O-O-O-O-O-O-O-O-O-O-O-O-O-O-O-O-O-O-O)is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features make it an attractive candidate for further optimization and development into novel therapeutic agents. As research continues to uncover new insights into its biological activity and mechanisms of action, this compound holds significant promise for addressing unmet medical needs across multiple disease areas.

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